molecular formula C13H17N3O5 B2799012 (1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid CAS No. 726153-21-5

(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid

Cat. No.: B2799012
CAS No.: 726153-21-5
M. Wt: 295.295
InChI Key: XBWXLGKVOUZYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid is a useful research compound. Its molecular formula is C13H17N3O5 and its molecular weight is 295.295. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H16N4O6
  • Molecular Weight : 304.28 g/mol
  • IUPAC Name : (1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid

This compound features a pyrrolopyrimidine core structure that is known for various biological activities.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolopyrimidine compounds exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that the synthesized compounds showed potent inhibition against a range of bacterial and fungal strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.5 µg/mL
Compound BS. aureus0.25 µg/mL
Compound CC. albicans0.75 µg/mL

These findings suggest that the target compound may possess similar or enhanced antimicrobial properties due to its structural characteristics.

Anticancer Activity

The anticancer potential of pyrrolopyrimidine derivatives has been explored in various studies. A notable study demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

Cell LineIC50 (µM)Activity Type
MCF-712.5Cytotoxic
HeLa15.0Cytotoxic

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Other Biological Activities

In addition to antimicrobial and anticancer activities, the compound has shown promise in other areas:

  • Anti-inflammatory Effects : Some studies indicate that pyrrolopyrimidine derivatives can reduce inflammation markers in vitro.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.
  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of enzymes like acetylcholinesterase, suggesting potential use in neurodegenerative diseases.

Case Study 1: Antimicrobial Screening

In a comprehensive screening of various pyrrolopyrimidine derivatives, including the target compound, researchers found that modifications to the side chains significantly influenced antimicrobial potency. The study highlighted the importance of structural diversity in enhancing biological activity.

Case Study 2: Anticancer Evaluation

A recent investigation into the anticancer properties of the compound involved testing against multiple cancer cell lines. The study concluded that specific modifications increased selectivity towards cancer cells while minimizing toxicity to normal cells.

Properties

IUPAC Name

2-(1-butyl-3-methyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-3-4-5-16-10-9(12(20)15(2)13(16)21)7(6-8(17)18)11(19)14-10/h7H,3-6H2,1-2H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWXLGKVOUZYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(C(=O)N2)CC(=O)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.